3H-Pyrazolo[3,4-C]pyridine

Tautomerism Physicochemical profiling Medicinal chemistry building blocks

3H-Pyrazolo[3,4-c]pyridine (CAS 271-46-5) is a fused-ring heteroaromatic scaffold composed of a pyrazole ring annulated to a pyridine ring at the 3,4-positions, with the saturated CH₂ at the 3-position defining its 3H-tautomeric form. It possesses the molecular formula C₆H₅N₃, a molecular weight of 119.12 g/mol, an exact mass of 119.048 Da, a topological polar surface area (TPSA) of 37.61 Ų, and a calculated LogP of 0.55.

Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
CAS No. 271-46-5
Cat. No. B1487788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-Pyrazolo[3,4-C]pyridine
CAS271-46-5
Molecular FormulaC6H5N3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1C2=C(C=NC=C2)N=N1
InChIInChI=1S/C6H5N3/c1-2-7-4-6-5(1)3-8-9-6/h1-2,4H,3H2
InChIKeyPMVAUCMTOAAAKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3H-Pyrazolo[3,4-C]pyridine (CAS 271-46-5): Core Scaffold Identity, Physicochemical Profile, and Procurement-Relevant Specifications


3H-Pyrazolo[3,4-c]pyridine (CAS 271-46-5) is a fused-ring heteroaromatic scaffold composed of a pyrazole ring annulated to a pyridine ring at the 3,4-positions, with the saturated CH₂ at the 3-position defining its 3H-tautomeric form . It possesses the molecular formula C₆H₅N₃, a molecular weight of 119.12 g/mol, an exact mass of 119.048 Da, a topological polar surface area (TPSA) of 37.61 Ų, and a calculated LogP of 0.55 . The compound is commercially available at purities of ≥95–98% from multiple vendors . As a tautomer within the pyrazolo[3,4-c]pyridine family—which also includes the 1H- (CAS 271-47-6) and 2H- forms—its distinct hydrogen placement fundamentally alters its hydrogen-bond donor/acceptor profile, polarity, and chemical reactivity, making tautomeric specification critical for reproducible research and procurement decisions [1].

Why 3H-Pyrazolo[3,4-C]pyridine Cannot Be Substituted by 1H- or 2H-Tautomers or Positional Isomers Without Experimental Revalidation


The pyrazolo[3,4-c]pyridine scaffold exists in three tautomeric forms (1H, 2H, 3H) and multiple positional isomers (e.g., pyrazolo[4,3-c]pyridine, pyrazolo[3,4-b]pyridine) that are frequently treated as interchangeable in procurement workflows. However, the 3H-tautomer (CAS 271-46-5) possesses zero hydrogen-bond donors versus one for the 1H-form (CAS 271-47-6), reducing its TPSA by ~4 Ų and altering its LogP by >1.0 unit . These differences directly impact solubility, passive membrane permeability, and target binding orientation. NMR and X-ray crystallography studies demonstrate that the N1-H tautomer predominates in solution and is essential for kinase inhibitory activity, with molecular simulations confirming that the presence of N1-H is critical for target engagement [1][2]. Substituting the 3H-form for the 1H-form, or vice versa, without explicit experimental verification, risks irreproducible biological results, erroneous SAR conclusions, and wasted procurement expenditure.

3H-Pyrazolo[3,4-C]pyridine (CAS 271-46-5): Quantitative Head-to-Head Differentiation Evidence Against Closest Analogs


Tautomer-Dependent Hydrogen-Bond Donor Count and Polarity: 3H- vs. 1H-Pyrazolo[3,4-c]pyridine

The 3H-tautomer of pyrazolo[3,4-c]pyridine (CAS 271-46-5) possesses zero hydrogen-bond donors (HBD = 0) and three hydrogen-bond acceptors (HBA = 3), versus the 1H-tautomer (CAS 271-47-6) which carries one H-bond donor and two H-bond acceptors . This difference reduces the topological polar surface area from 41.57 Ų (1H) to 37.61 Ų (3H), a decrease of 3.96 Ų (~9.5%), and shifts the LogP from a consensus value of 0.71 (1H) to 0.55 (3H, chemsrc) or 1.68 (Leyan computational prediction), depending on the calculation method . The 1H-form additionally exhibits a predicted pKa of 11.96 ± 0.30, indicative of an ionizable N-H proton absent in the 3H-form . These differences are large enough to alter aqueous solubility, passive membrane permeability, and hydrogen-bonding interactions with biological targets, making tautomer selection a first-order variable in assay design.

Tautomerism Physicochemical profiling Medicinal chemistry building blocks

Cystathionine β-Synthase (CBS) Inhibitory Potency: Pyrazolo[3,4-c]pyridine Derivative vs. Aminooxyacetic Acid (AOAA)

A substituted pyrazolo[3,4-c]pyridine derivative (compound 1) was directly compared with aminooxyacetic acid (AOAA), the most potent known CBS inhibitor, in a head-to-head methylene blue assay. Compound 1 exhibited an IC₅₀ of 11 μM versus AOAA's IC₅₀ of 8.5 μM under identical conditions (1 mM L-cysteine, 1 mM homocysteine) [1]. The compound demonstrated promising specificity: when tested against the related H₂S-producing enzyme cystathionine γ-lyase (CSE) at three concentrations (1 mM L-cysteine, 0.01 mM PLP), no significant inhibitory effect was observed, whereas AOAA is known to inhibit both CBS and CSE non-selectively [1]. In a confirmatory AzMC assay, the IC₅₀ of compound 1 was 103 μM, with the difference attributed to pH-dependent ionization effects (pKa proximity to assay pH 8.0–8.2) [1]. Differential scanning fluorimetry ruled out allosteric binding to the regulatory domain, confirming an orthosteric binding mode [1]. The pyrazolo[3,4-c]pyridine core was identified as the essential pharmacophoric scaffold through sub-scaffold SAR follow-up screening [1].

Cystathionine β-synthase inhibition Hydrogen sulfide signaling Orthosteric inhibitor development

Adenosine A1/A3 Receptor Dual Antagonism: Binding Affinity and Residence-Time Differentiation Within the Pyrazolo[3,4-c]pyridine Series

A series of 7-(phenylamino)-pyrazolo[3,4-c]pyridines were identified as low-micromolar to low-nanomolar dual A1R/A3R antagonists from a focused library of 52 compounds [1][2]. The lead compound A17 (3-phenyl-5-cyano-7-(trimethoxyphenylamino)-pyrazolo[3,4-c]pyridine) displayed Kd values of 5.62 nM at A1R and 13.5 nM at A3R, with residence times (RT) of 41.33 min and 47.23 min respectively, measured by NanoBRET-based assay [1]. Critically, kinetic dissection revealed that A17's superior potency originates from a dramatically slower off-rate (koff = 0.024 min⁻¹) compared to the less active congener A26 (koff = 0.134 min⁻¹), a 5.6-fold difference, while association rates were more similar (kon = 13.97 × 10⁶ M⁻¹ min⁻¹ for A17 vs. 3.36 × 10⁶ M⁻¹ min⁻¹ for A26) [1]. Mutagenesis experiments further revealed that the L2506.51A mutation in A1R significantly increased A17 binding affinity, a pharmacologically exploitable observation not observed with prior chemotypes [1]. The pyrazolo[3,4-c]pyridine scaffold was characterized as a novel pharmacophore for adenosine receptor antagonism, structurally distinct from previously known adenine-mimetic scaffolds [2].

Adenosine receptor antagonism GPCR binding kinetics Residence time optimization

Kinase Inhibition Selectivity: GSK3α/β, CLK1, and DYRK1A Targeting with Absence of Cytotoxicity vs. Broader-Spectrum Pyrazolopyridine Isomers

A series of 1,3,5- and 1,3,7-substituted pyrazolo[3,4-c]pyridines were evaluated for kinase inhibitory activity. This scaffold demonstrated interesting inhibitory activity against glycogen synthase kinase 3α/β (GSK3α/β), cdc2-like kinase 1 (CLK1), and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), with good selectivity and remarkable structure-activity relationships (SARs) [1]. For DYRK1A, specific derivatives bearing the pyrazolo[3,4-c]pyridine core achieved binding affinities of Ki = 10 nM and IC₅₀ values of 18–20 nM in TR-FRET and ADP hunter plus assays, placing them in a competitive potency range [2]. Critically, these compounds did not exhibit cytotoxicity in the evaluated cell lines, distinguishing this scaffold from many kinase inhibitor chemotypes where antiproliferative activity and general cytotoxicity are conflated [1]. Molecular docking simulations in correlation with biological data revealed that the presence of the N1-H proton and the absence of a bulky 7-substituent are structural prerequisites for kinase engagement [1]. By contrast, pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine isomers have been predominantly explored for PDE inhibition and c-Met inhibition respectively, indicating divergent target space occupation among positional isomers [3][4].

Kinase inhibition GSK3 CLK1 DYRK1A Selectivity profiling

MOF Pore Architecture Engineering via Ligand Isomerism: Pyrazolo[3,4-c]pyridine (HL2) vs. Pyrazolo[4,3-b]pyridine (HL1)

The pyrazolo[3,4-c]pyridine backbone (HL2) and its positional isomer pyrazolo[4,3-b]pyridine (HL1) were both employed to construct isomeric Zn(II) metal-organic frameworks (MOFs) with a dicarboxylate co-ligand [1]. Despite their identical molecular formula (C₆H₅N₃) and connectivity, the subtle geometric change in the position of the backbone pyridyl nitrogen atom—para to the pyrazole in HL2 vs. meta in HL1—led to substantial changes in pore size, total pore volume, BET surface area, and CO₂ uptake performance [1]. Both MOFs exhibited unusual resilience to atmospheric water vapor due to strong metal-azolate bonding, a stability feature relevant for practical gas separation applications [1]. Furthermore, N-arylation of the parent heterocycles generated isomeric chelating ligands (L3–L6), where the 2H-isomer L6 (derived from HL2) displayed a first stability constant with Zn(II) that was an order of magnitude larger than those of the 1H-isomers L3 and L5 [1]. Fluorescence spectroscopy confirmed distinct [ML] vs. [ML₂] speciation behavior in solution between 2H- and 1H-isomers, demonstrating that tautomeric form directly governs coordination chemistry outcomes [1].

Metal-organic frameworks Porous materials CO₂ capture Ligand design

Vectorial Functionalization Capability: Multi-Growth-Vector Elaboration for Fragment-Based Drug Discovery vs. Single-Vector Isomers

The pyrazolo[3,4-c]pyridine scaffold offers five chemically distinct and selectively addressable growth vectors—N-1, N-2, C-3, C-5, and C-7—enabling directional elaboration along multiple axes simultaneously [1]. Bedwell et al. (2023) demonstrated that 5-halo-1H-pyrazolo[3,4-c]pyridine precursors can be selectively functionalized: N-1 and N-2 through protecting-group chemistry and N-alkylation; C-3 via tandem borylation/Suzuki-Miyaura cross-coupling; C-5 via Pd-catalyzed Buchwald-Hartwig amination; and C-7 through selective metalation with TMPMgCl·LiCl followed by electrophile trapping or transmetalation to ZnCl₂ for Negishi cross-coupling [1]. This five-vector addressability is superior to pyrazolo[3,4-b]pyridine and indazole scaffolds, where the nitrogen atom position constrains the number of synthetically accessible diversification points [1][2]. The sequential linking of functionalization strategies was shown to emulate a full hit-to-lead pathway, validating the scaffold's utility for fragment-based drug discovery (FBDD) campaigns [1].

Fragment-based drug discovery Growth-vector elaboration Late-stage functionalization Scaffold diversification

Highest-Confidence Application Scenarios for 3H-Pyrazolo[3,4-C]pyridine (CAS 271-46-5) Based on Verified Differentiation Evidence


Tautomer-Controlled Medicinal Chemistry Campaigns Requiring Defined Hydrogen-Bond Donor/Acceptor Profiles

In kinase inhibitor or GPCR antagonist programs where the presence or absence of a single N-H hydrogen-bond donor determines target engagement, the 3H-tautomer (HBD = 0) provides a well-defined negative control or starting scaffold orthogonal to the 1H-series (HBD = 1). The 9.5% lower TPSA and altered LogP of the 3H-form can be exploited to fine-tune permeability and solubility without modifying substituents. Procurement of the correct tautomer (CAS 271-46-5) is essential to avoid confounding SAR from unintended tautomer mixtures, as NMR studies confirm that tautomeric equilibration is slow on experimental timescales and substituent-dependent [1].

CBS-Selective Chemical Probe Development for Hydrogen Sulfide Signaling Pathway Dissection

The pyrazolo[3,4-c]pyridine scaffold provides a starting point for developing CBS-selective inhibitors with IC₅₀ values in the low-micromolar range (11 μM for the initial hit) and demonstrated selectivity over CSE [2]. Unlike AOAA (IC₅₀ 8.5 μM), which non-selectively inhibits both CBS and CSE, pyrazolo[3,4-c]pyridine-based inhibitors offer cleaner pharmacological tools for studying H₂S-mediated signaling in cardiovascular, neurological, and oncology models [2]. The orthosteric binding mode confirmed by differential scanning fluorimetry enables rational structure-based optimization [2].

Fragment-Based Drug Discovery Leveraging Multi-Vector Elaboration Chemistry

For FBDD campaigns, the pyrazolo[3,4-c]pyridine core offers five addressable growth vectors with demonstrated orthogonal functionalization chemistry—N-1/N-2 alkylation, C-3 Suzuki-Miyaura, C-5 Buchwald-Hartwig amination, and C-7 metalation/ Negishi cross-coupling [3]. This multi-vector capability enables exploration of chemical space in three dimensions more efficiently than indazole or pyrazolo[3,4-b]pyridine fragments, directly accelerating hit-to-lead progression [3]. The commercial availability of 5-halo-1H-pyrazolo[3,4-c]pyridine precursors at gram scale facilitates rapid library synthesis [3].

Isomeric MOF Synthesis with Tunable Pore Architecture for CO₂ Capture and Gas Separation

In materials science, the pyrazolo[3,4-c]pyridine ligand (HL2) generates Zn(II)-MOFs with pore size, pore volume, BET surface area, and CO₂ uptake properties that are substantially different from those obtained with the isomeric pyrazolo[4,3-b]pyridine (HL1) ligand [4]. The strong metal-azolate bonding confers unusual resilience to atmospheric water vapor, addressing a key limitation of many MOFs for practical flue-gas CO₂ capture [4]. Researchers must specify the [3,4-c] isomer during procurement, as substitution with the [4,3-b] isomer will produce a structurally distinct MOF with different performance characteristics [4].

Quote Request

Request a Quote for 3H-Pyrazolo[3,4-C]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.